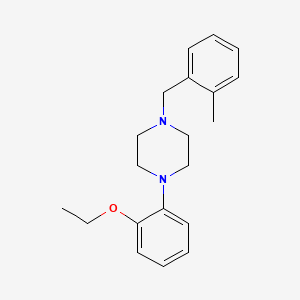
1-(2-ethoxyphenyl)-4-(2-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves various chemical reactions, aiming to introduce different substituents onto the piperazine ring to achieve desired chemical and physical properties. For example, a study on the synthesis and cardiotropic activity of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines highlights the process of introducing methoxybenzyl groups onto the piperazine ring and investigates their effects on cardiotropic activity (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-(2-ethoxyphenyl)-4-(2-methylbenzyl)piperazine, plays a crucial role in determining their chemical reactivity and interactions. A study on the structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related compound, provides insights into the impact of substituents on the piperazine ring's molecular configuration and properties (Zhang et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving piperazine derivatives are influenced by the functional groups attached to the piperazine ring. These reactions can include N-alkylation, acylation, and substitution reactions that modify the compound's chemical properties. For instance, the synthesis and evaluation of substituted piperidines and (2-methoxyphenyl)piperazines discuss various chemical reactions to produce compounds with specific affinities for biological receptors (Penjišević et al., 2016).
Physical Properties Analysis
The physical properties of 1-(2-ethoxyphenyl)-4-(2-methylbenzyl)piperazine, such as melting point, solubility, and crystal structure, are critical for its application in various fields. Studies on closely related compounds, like the examination of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, can shed light on how structural variations influence these physical properties (Chinthal et al., 2021).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-23-20-11-7-6-10-19(20)22-14-12-21(13-15-22)16-18-9-5-4-8-17(18)2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIDUVRZRKQXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5S)-5-[(3,3-diphenyl-1-piperidinyl)carbonyl]-1-methyl-3-pyrrolidinamine dihydrochloride](/img/structure/B5659059.png)
![1-(cyclopropylcarbonyl)-N-[3-(1H-indazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5659075.png)
![4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5659082.png)
![(1S*,5R*)-3-isonicotinoyl-N-(3-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5659088.png)
![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5659106.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5659109.png)
![4-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5659113.png)
![1-(3-methylpyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5659115.png)

![4-({[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B5659131.png)
![2-[3-oxo-9-(spiro[2.4]hept-1-ylcarbonyl)-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5659137.png)
![(1S*,5R*)-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5659146.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5659148.png)
